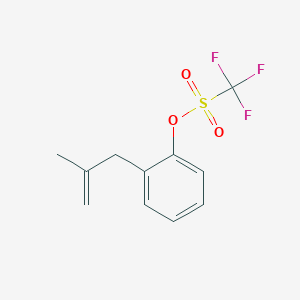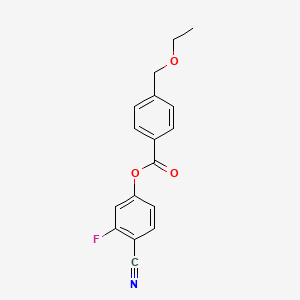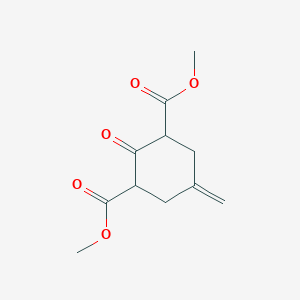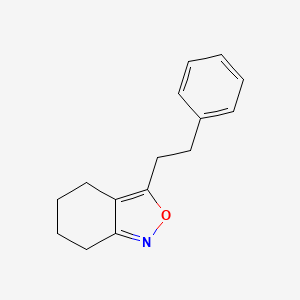
2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate is a chemical compound known for its unique structure and properties It is a member of the pyridinium salts family, characterized by the presence of a pyridine ring with various substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate typically involves the reaction of 2,4-dimethylpyridine with phenyl and undecyl substituents under specific conditions. The reaction is usually carried out in the presence of a strong acid, such as perchloric acid, which facilitates the formation of the pyridinium salt. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and efficiency. The reaction is carefully monitored and controlled to minimize impurities and maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more substituents are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its therapeutic potential and as a component in drug formulations.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethyl-1-phenylpyridinium perchlorate: Lacks the undecyl substituent.
1-Phenyl-6-undecylpyridinium perchlorate: Lacks the dimethyl substituents.
2,4-Dimethyl-1-phenylpyridinium chloride: Contains chloride instead of perchlorate.
Uniqueness
2,4-Dimethyl-1-phenyl-6-undecylpyridin-1-ium perchlorate is unique due to the presence of both dimethyl and undecyl substituents on the pyridine ring, as well as the perchlorate anion. These structural features contribute to its distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
143870-31-9 |
|---|---|
Formule moléculaire |
C24H36ClNO4 |
Poids moléculaire |
438.0 g/mol |
Nom IUPAC |
2,4-dimethyl-1-phenyl-6-undecylpyridin-1-ium;perchlorate |
InChI |
InChI=1S/C24H36N.ClHO4/c1-4-5-6-7-8-9-10-11-13-18-24-20-21(2)19-22(3)25(24)23-16-14-12-15-17-23;2-1(3,4)5/h12,14-17,19-20H,4-11,13,18H2,1-3H3;(H,2,3,4,5)/q+1;/p-1 |
Clé InChI |
GGNPHSLZRGLOHH-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCC1=CC(=CC(=[N+]1C2=CC=CC=C2)C)C.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[5-(Benzenesulfonyl)-3-methylpent-3-en-1-yl]-1,3-dioxolane](/img/structure/B12558206.png)

![N-phenyl-N-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]acetamide;bromide](/img/structure/B12558215.png)
![Magnesium, chloro[3-(trimethylsilyl)propyl]-](/img/structure/B12558229.png)
![3-[(Trichlorostannyl)methyl]oxolan-2-one](/img/structure/B12558241.png)

![4-[6-[4-Methoxyphenyl]spiro[2.4]hept-5-en-5-yl]benzenesulfonamide](/img/structure/B12558251.png)

![Phosphonium, [(2,5-dichlorophenyl)methyl]triphenyl-, bromide](/img/structure/B12558272.png)




